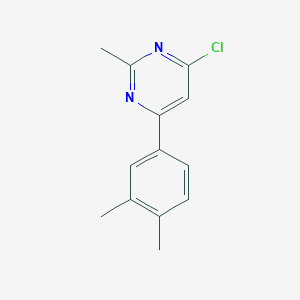
4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine
Übersicht
Beschreibung
4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine, also known as CDP-2MP, is a synthetic compound derived from pyrimidine and is widely used in scientific research. It is a colorless or slightly yellowish-brown crystalline solid with a molecular weight of 246.64 g/mol. CDP-2MP has a variety of applications in scientific research and is used in various laboratory experiments. It has been studied for its potential to be used in drug development and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine has been used in various scientific research applications, including its use in drug development. It has been studied for its potential to act as an anti-cancer agent, as well as its ability to inhibit the growth of certain bacteria and fungi. Additionally, 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine has been used in the study of enzyme inhibition and has been studied for its potential to be used as an anti-inflammatory agent.
Wirkmechanismus
The exact mechanism of action of 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine has been shown to inhibit the growth of certain bacteria and fungi, suggesting that it may have an antimicrobial effect.
Biochemical and Physiological Effects
4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine has been studied for its potential to act as an anti-cancer agent. Studies have shown that 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine has the ability to inhibit the growth of certain cancer cells, suggesting that it may be useful in the treatment of certain types of cancer. Additionally, 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine has been studied for its potential to act as an anti-inflammatory agent. Studies have shown that 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine can reduce inflammation in certain animal models, suggesting that it may be useful in the treatment of certain inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine is relatively non-toxic, making it safe for use in laboratory experiments. However, 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine is not soluble in water, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
The potential applications of 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine are vast and still being explored. Further research is needed to fully understand the biochemical and physiological effects of 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine and its potential to be used in drug development. Additionally, further research is needed to explore the potential use of 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine as an anti-cancer agent and an anti-inflammatory agent. Additionally, further research is needed to explore the potential use of 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine in the study of enzyme inhibition and its potential to be used in the development of new drugs. Finally, further research is needed to explore the potential use of 4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine in the study of microbial growth and its potential to be used in the development of new antibiotics.
Eigenschaften
IUPAC Name |
4-chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-8-4-5-11(6-9(8)2)12-7-13(14)16-10(3)15-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUFGQRUQLIBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3,4-dimethylphenyl)-2-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



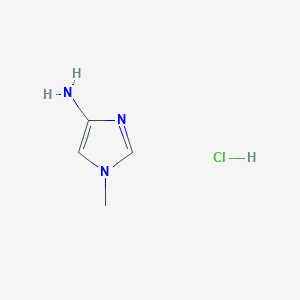

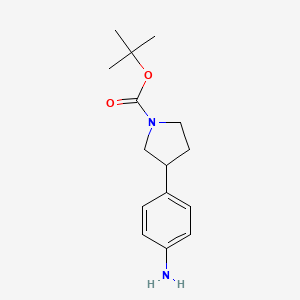

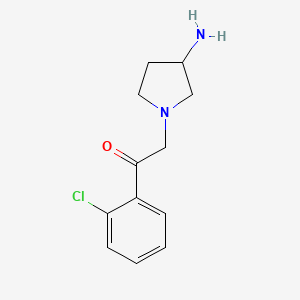

![3-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1466525.png)
![2-Bromo-6-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466526.png)
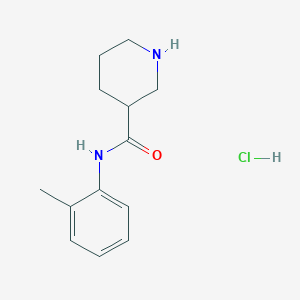
![N-[4-(3-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1466528.png)
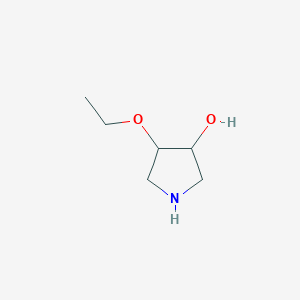


amine](/img/structure/B1466537.png)